molecular formula C14H16BrN3O2S B1280472 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 571188-81-3

6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B1280472
CAS No.: 571188-81-3
M. Wt: 370.27 g/mol
InChI Key: NNPLOKKYGFGHNO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one functions as a selective inhibitor of CDK4/6. By inhibiting these kinases, it interferes with the cell cycle, particularly the transition from the G1 phase to the S phase. This inhibition is crucial in controlling cell proliferation, especially in cancerous cells where CDK4/6 activity is often dysregulated . The compound interacts with the ATP-binding site of CDK4/6, preventing ATP from binding and thus inhibiting kinase activity .

Cellular Effects

The effects of 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one on cells are profound. It induces cell cycle arrest in the G1 phase, leading to reduced cell proliferation. This effect is particularly significant in cancer cells, where uncontrolled proliferation is a hallmark . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CDK4/6 .

Molecular Mechanism

At the molecular level, 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one exerts its effects by binding to the ATP-binding pocket of CDK4/6. This binding inhibits the kinase activity, preventing the phosphorylation of the retinoblastoma protein (Rb). The hypophosphorylated Rb protein then binds to E2F transcription factors, inhibiting their activity and thus blocking the transcription of genes required for S phase entry .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions. Long-term studies have shown that continuous exposure to the compound can lead to sustained cell cycle arrest and reduced cell viability .

Dosage Effects in Animal Models

In animal models, the effects of 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one vary with dosage. At lower doses, the compound effectively inhibits CDK4/6 activity without significant toxicity. At higher doses, toxic effects such as weight loss, reduced appetite, and organ toxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is metabolized primarily in the liver. It undergoes oxidative metabolism mediated by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, potentially affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is transported and distributed via passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization to target sites. The compound tends to accumulate in tissues with high CDK4/6 activity, such as tumors .

Subcellular Localization

The subcellular localization of 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is primarily in the cytoplasm, where it interacts with CDK4/6. Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its effective inhibition of CDK4/6 activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrido[2,3-d]pyrimidin-7-one core: This is achieved through a series of cyclization reactions.

    Introduction of the bromo group: Bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the cyclopentyl group: This step involves alkylation reactions using cyclopentyl halides.

    Incorporation of the methanesulfinyl group: This is typically done through sulfoxidation reactions using appropriate sulfoxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, de-brominated compounds, and various substituted derivatives depending on the nucleophile used .

Properties

IUPAC Name

6-bromo-8-cyclopentyl-5-methyl-2-methylsulfinylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2S/c1-8-10-7-16-14(21(2)20)17-12(10)18(13(19)11(8)15)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPLOKKYGFGHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)S(=O)C)C3CCCC3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared from 6-bromo-8-cyclopentyl-5-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one following the procedure described for 8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one. MS (APCI) Calc'd for C14H16BrN3O2S: 371.01, 369.01. Found: 372.9 (M+1), 371.9. 1H NMR δ(400 MHz, CDCl3) 9.01 (s, 1H), 6.06-5.97 (m, 1H), 2.93 (s, 3H), 2.67 (s, 3H), 2.21-2.11 (m, 2H), 2.10-2.04 (m, 2H), 1.94-1.87 (m, 2H), 1.67-1.62 (m, 2H).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one
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6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one
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6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 5
6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one

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